molecular formula C11H12N4O3 B1390149 Ethyl [4-(1H-tetrazol-1-yl)phenoxy]acetate CAS No. 1048917-40-3

Ethyl [4-(1H-tetrazol-1-yl)phenoxy]acetate

Cat. No. B1390149
CAS RN: 1048917-40-3
M. Wt: 248.24 g/mol
InChI Key: DJKCXXWJOHSGTD-UHFFFAOYSA-N
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Description

Ethyl [4-(1H-tetrazol-1-yl)phenoxy]acetate is a chemical compound with the molecular formula C11H12N4O3 . It is used as an intermediate in pharmaceutical research and development .


Synthesis Analysis

The synthesis of tetrazole derivatives, such as this compound, has been a subject of interest in medicinal chemistry . The most direct and convenient route to 5-substituted-1H-tetrazoles is [2+3]-cycloaddition between a nitrile and an azide . Various synthetic approaches have been developed for this transformation .


Molecular Structure Analysis

The molecular structure of this compound consists of an ethyl group, a tetrazolyl group, and a phenoxy group . The molecular weight of this compound is 248.24 g/mol.

Scientific Research Applications

Ethyl [4-(1H-tetrazol-1-yl)phenoxy]acetate has been used in a variety of scientific research applications, including the synthesis of new compounds, the study of enzyme kinetics, and the study of protein-protein interactions. It has also been used in the study of drug metabolism, the study of enzyme inhibition, and the study of drug-target interactions. In addition, this compound has been used in the study of cell signaling pathways, the study of gene expression, and the study of cell cycle regulation.

Mechanism of Action

Ethyl [4-(1H-tetrazol-1-yl)phenoxy]acetate acts as an inhibitor of enzymes, particularly those involved in the metabolism of drugs and other compounds. It does this by binding to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme's activity. It has also been shown to inhibit the activity of certain proteins involved in cell signaling pathways, as well as the activity of certain transcription factors.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in drug metabolism, as well as the activity of certain proteins involved in cell signaling pathways. It has also been shown to inhibit the activity of certain transcription factors, as well as the activity of certain enzymes involved in the regulation of the cell cycle. In addition, this compound has been shown to have an anti-inflammatory effect, as well as an anti-cancer effect.

Advantages and Limitations for Lab Experiments

The main advantage of using Ethyl [4-(1H-tetrazol-1-yl)phenoxy]acetate in laboratory experiments is its low cost and ease of synthesis. It is also relatively stable, and can be stored for long periods of time without significant degradation. However, it is important to note that this compound is a relatively weak inhibitor of enzymes, and may not be suitable for use in experiments that require a stronger inhibitor. In addition, it is important to note that this compound is not soluble in water, and must be dissolved in an appropriate solvent before use.

Future Directions

There are a number of potential future directions for the use of Ethyl [4-(1H-tetrazol-1-yl)phenoxy]acetate in scientific research. These include the development of new compounds using this compound as a starting material, the study of enzyme inhibition and drug-target interactions, the study of cell signaling pathways, the study of gene expression, and the study of cell cycle regulation. In addition, this compound could be used in the development of new drugs, as well as in the development of new diagnostic tests. Finally, this compound could be used in the development of new treatments for diseases, such as cancer and inflammation.

properties

IUPAC Name

ethyl 2-[4-(tetrazol-1-yl)phenoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3/c1-2-17-11(16)7-18-10-5-3-9(4-6-10)15-8-12-13-14-15/h3-6,8H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJKCXXWJOHSGTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)N2C=NN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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